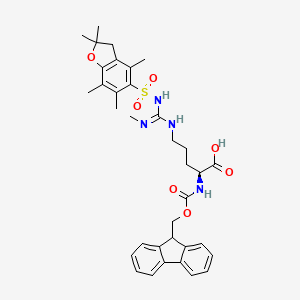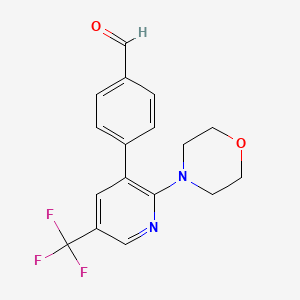
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine
説明
Glyphosate is one of the most used herbicides, especially in agriculture applications such as weed and vegetation control.
Glyphosate-2-13C,15N is enriched with 13C and 15N isotopes.
作用機序
Target of Action
The primary target of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , also known as 2-(phosphonomethyl(15N)amino)acetic acid , is the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Mode of Action
This compound: inhibits the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids .
Biochemical Pathways
The shikimate pathway, affected by This compound , is responsible for the synthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . The disruption of this pathway leads to a deficiency of these amino acids, affecting protein synthesis and growth of the organism .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which need further investigation.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of protein synthesis due to the inhibition of the shikimate pathway . This leads to a deficiency of essential aromatic amino acids, which can affect the growth and survival of the organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its solubility in water suggests that it could be influenced by the hydration status of the organism . Additionally, the compound’s efficacy could be affected by the presence of other substances that interact with the shikimate pathway
生化学分析
Biochemical Properties
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine plays a significant role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . By inhibiting this enzyme, this compound disrupts the production of these essential amino acids, leading to the death of the plant. Additionally, glyphosate can form coordinate complexes with various metal ions due to its chelation properties .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it inhibits the shikimate pathway, leading to a deficiency in aromatic amino acids, which are vital for protein synthesis and plant growth . This inhibition results in the accumulation of shikimate-3-phosphate and a decrease in the levels of downstream products, ultimately causing plant death. In non-target organisms, glyphosate can affect cell signaling pathways, gene expression, and cellular metabolism, although the extent of these effects varies depending on the organism and exposure levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase, thereby inhibiting its activity . This enzyme is responsible for catalyzing the transfer of the enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate, a key step in the shikimate pathway. By blocking this step, glyphosate prevents the synthesis of essential aromatic amino acids, leading to the disruption of protein synthesis and plant growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Glyphosate is relatively stable under standard conditions, but its degradation can occur through microbial activity and chemical hydrolysis . Long-term exposure to glyphosate has been shown to affect cellular function, including alterations in gene expression and metabolic pathways. In vitro and in vivo studies have demonstrated that prolonged exposure to glyphosate can lead to oxidative stress and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, glyphosate may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of glyphosate can lead to oxidative stress, apoptosis, and disruptions in cellular signaling pathways. Threshold effects have been observed, where certain dosages result in significant changes in cellular function and overall health.
Metabolic Pathways
This compound is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase by glyphosate disrupts this pathway, leading to the accumulation of shikimate-3-phosphate and a decrease in the levels of downstream products. This disruption affects metabolic flux and metabolite levels, ultimately impacting protein synthesis and plant growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Glyphosate is absorbed through foliage and minimally through roots, and it is translocated to growing points within the plant . It interacts with transporters and binding proteins that facilitate its movement within the plant. The localization and accumulation of glyphosate in specific tissues can influence its effectiveness and impact on plant growth.
特性
IUPAC Name |
2-(phosphonomethyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VFZPYAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([15NH][13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745804 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-24-7 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)



![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)


![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)


